

Application Notes and Protocols: Sandoz 58-035 in Ovarian Granulosa Cells

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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

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These application notes provide a comprehensive overview of the use of **Sandoz 58-035**, a competitive inhibitor of Acyl Coenzyme A:cholesterol acyltransferase (ACAT), in the context of ovarian granulosa cell function. The provided protocols and data are based on foundational studies and are intended to guide further research into steroidogenesis and cholesterol metabolism.

Introduction

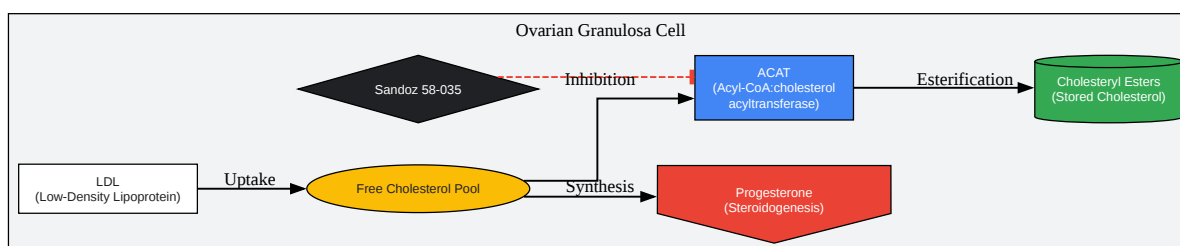
Sandoz 58-035, chemically identified as 3-(decyldimethyl-silyl)N-[2-(4-methyl-phenyl)1-phenylethyl propanamide, is a potent and specific competitive inhibitor of ACAT (also known as sterol O-acyltransferase, SOAT).^{[1][2][3][4][5]} ACAT is a crucial intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets. In steroidogenic cells like ovarian granulosa cells, the availability of free cholesterol is a rate-limiting step for the synthesis of steroid hormones, such as progesterone. By inhibiting ACAT, **Sandoz 58-035** prevents the storage of cholesterol, thereby increasing the intracellular pool of free cholesterol available for steroidogenesis.

Mechanism of Action in Ovarian Granulosa Cells

In ovarian granulosa cells, steroidogenesis is a hormonally regulated process that relies on a steady supply of cholesterol. **Sandoz 58-035**'s primary mechanism of action is the inhibition of ACAT, which leads to a redirection of intracellular cholesterol from storage towards steroid

hormone production.[1][2][3] Studies in cultured swine granulosa cells have demonstrated that under conditions of limited cholesterol availability, inhibiting cholesterol esterification with **Sandoz 58-035** significantly enhances progesterone biosynthesis.[1][2][3] This suggests that the esterification pathway competes with the steroidogenic pathway for the available cholesterol substrate.

Signaling Pathway: The Effect of **Sandoz 58-035** on Progesterone Synthesis



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Caption: Mechanism of **Sandoz 58-035** in granulosa cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of **Sandoz 58-035** on ACAT activity and progesterone production in swine ovarian granulosa cells.

Table 1: Inhibition of ACAT Activity by **Sandoz 58-035**

Parameter	Concentration Range (µg/mL)	Level of Inhibition	Cell System
ACAT Activity	0.1 - 3.5	≥ 96%	Swine Ovarian Microsomes[1][2][3]
Hormonally Stimulated Cholesterol Esterification	Not specified	≥ 98%	Cultured Swine Granulosa Cells[1][2][3]

Table 2: Effect of **Sandoz 58-035** on Progesterone Production

Treatment Condition	Duration	Effect on Progesterone Production
Long-term (in limited serum)	2 - 6 days	2- to 10-fold amplification of hormone-stimulated production[1][2][3]
Acute	2 - 20 hours	No alteration in progesterone biosynthesis[1][2]

Experimental Protocols

Protocol 1: Culture of Swine Ovarian Granulosa Cells

Objective: To establish primary cultures of granulosa cells from swine ovaries for subsequent treatment with **Sandoz 58-035**.

Materials:

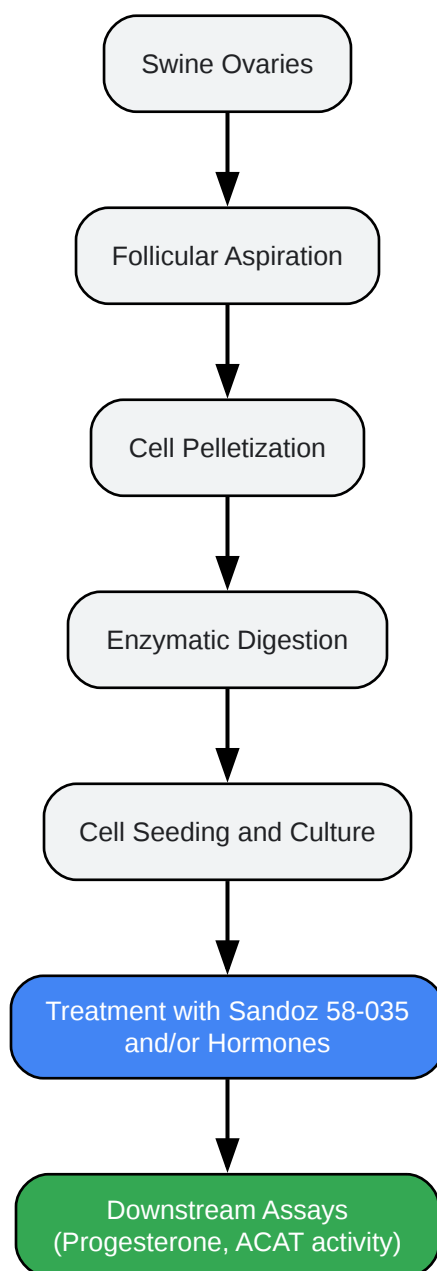
- Swine ovaries
- McCoy's 5a medium (or other suitable culture medium)
- Fetal bovine serum (FBS)
- Antibiotics (e.g., penicillin-streptomycin)

- Trypsin-EDTA
- Collagenase
- DNase I
- Sterile phosphate-buffered saline (PBS)
- Culture plates

Procedure:

- Aseptically collect swine ovaries and transport them to the laboratory on ice.
- Wash the ovaries multiple times with sterile PBS containing antibiotics.
- Using a syringe, aspirate follicular fluid containing granulosa cells from medium-sized follicles (3-5 mm).
- Pool the follicular aspirates and centrifuge to pellet the cells.
- Wash the cell pellet with culture medium to remove follicular fluid.
- Treat the cells with a mild enzymatic digestion (e.g., collagenase and DNase I) to obtain a single-cell suspension.
- Determine cell viability and count using a hemocytometer and trypan blue exclusion.
- Seed the cells in culture plates at a desired density in McCoy's 5a medium supplemented with 10% FBS and antibiotics.
- Incubate at 37°C in a humidified atmosphere of 5% CO₂.
- After 24-48 hours, wash the cells to remove non-adherent cells and replace the medium. For experiments requiring limited serum, reduce the FBS concentration as needed.

Experimental Workflow: Granulosa Cell Culture and Treatment



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Caption: Workflow for granulosa cell experiments.

Protocol 2: Sandoz 58-035 Treatment of Cultured Granulosa Cells

Objective: To treat cultured granulosa cells with **Sandoz 58-035** to assess its impact on steroidogenesis.

Materials:

- Cultured swine granulosa cells (from Protocol 1)
- **Sandoz 58-035** stock solution (dissolved in a suitable solvent like DMSO)
- Culture medium with reduced or no serum
- Hormones for stimulation (e.g., FSH, Estradiol, Insulin)

Procedure:

- Prepare a stock solution of **Sandoz 58-035** in DMSO.
- Once the granulosa cells are established in culture, replace the medium with fresh medium containing the desired concentration of serum (e.g., low serum or serum-free).
- Prepare working solutions of **Sandoz 58-035** by diluting the stock solution in the culture medium to the final desired concentrations (e.g., 0.1 - 3.5 µg/mL).
- Add the **Sandoz 58-035**-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
- For hormone stimulation, add the respective hormones to the culture medium along with **Sandoz 58-035**.
- Incubate the cells for the desired duration (e.g., 2-6 days for long-term studies).
- At the end of the incubation period, collect the culture medium for progesterone analysis and lyse the cells for protein or other downstream analyses.

Protocol 3: ACAT Activity Assay in Ovarian Microsomes

Objective: To measure the enzymatic activity of ACAT in ovarian microsomes and assess the inhibitory effect of **Sandoz 58-035**.

Materials:

- Swine ovarian tissue

- Homogenization buffer
- Ultracentrifuge
- [^{14}C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
- Bovine serum albumin (BSA)
- **Sandoz 58-035**
- Thin-layer chromatography (TLC) plates
- Scintillation counter

Procedure:

- Microsome Preparation:
 - Homogenize swine ovarian tissue in a cold homogenization buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
 - Resuspend the microsomal pellet in an appropriate buffer.
- ACAT Activity Assay:
 - Pre-incubate the microsomal protein with various concentrations of **Sandoz 58-035** or vehicle control.
 - Initiate the enzymatic reaction by adding the substrate, [^{14}C]Oleoyl-CoA, and cholesterol (usually complexed with BSA).
 - Incubate the reaction mixture at 37°C for a specific time.
 - Stop the reaction by adding a mixture of isopropanol and heptane.

- Extract the lipids into the heptane phase.
- Separate the cholesteryl esters from other lipids using TLC.
- Scrape the spots corresponding to cholesteryl esters from the TLC plate and quantify the radioactivity using a scintillation counter.
- Calculate the ACAT activity based on the amount of radiolabeled cholesteryl ester formed and express it as a percentage of the control.

Protocol 4: Cholesterol Esterification Assay in Cultured Granulosa Cells

Objective: To measure the rate of cholesterol esterification in intact granulosa cells and determine the effect of **Sandoz 58-035**.

Materials:

- Cultured swine granulosa cells
- [³H]Oleic acid
- **Sandoz 58-035**
- Hormones for stimulation
- Lipid extraction solvents (e.g., hexane/isopropanol)
- TLC plates
- Scintillation counter

Procedure:

- Culture granulosa cells as described in Protocol 1.
- Treat the cells with **Sandoz 58-035** and/or hormones as described in Protocol 2.

- During the last few hours of the treatment period, add [^3H]Oleic acid to the culture medium.
- After the incubation with the radiolabel, wash the cells with cold PBS.
- Lyse the cells and extract the total lipids using a suitable solvent system.
- Separate the cholesteryl esters from other lipids by TLC.
- Visualize the lipid spots (e.g., with iodine vapor).
- Scrape the spots corresponding to cholesteryl esters and measure the incorporated radioactivity by scintillation counting.
- Normalize the results to the total protein content of the cell lysate.

Protocol 5: Progesterone Measurement by Radioimmunoassay (RIA)

Objective: To quantify the amount of progesterone secreted into the culture medium by granulosa cells.

Materials:

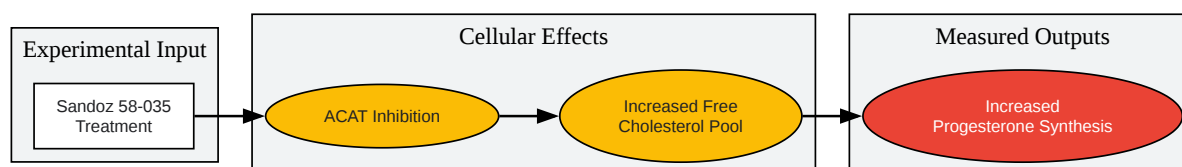
- Culture medium collected from treated and control cells
- Progesterone RIA kit (containing progesterone antibody, [^3H]progesterone tracer, and standards)
- Charcoal-dextran solution
- Scintillation counter

Procedure:

- Collect the culture medium from the experimental wells at the end of the treatment period.
- Set up the RIA according to the kit manufacturer's instructions. This typically involves:

- Pipetting standards, controls, and unknown samples (culture medium) into assay tubes.
- Adding the progesterone antibody to each tube.
- Adding the [^3H]progesterone tracer to each tube.
- Incubating the tubes to allow for competitive binding between the labeled and unlabeled progesterone for the antibody.
- Separate the antibody-bound progesterone from the free progesterone by adding a charcoal-dextran solution and centrifuging. The charcoal binds the free progesterone.
- Decant the supernatant (containing the antibody-bound [^3H]progesterone) into scintillation vials.
- Add scintillation fluid and count the radioactivity.
- Construct a standard curve by plotting the percentage of bound tracer against the concentration of the progesterone standards.
- Determine the progesterone concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Logical Relationship: Experimental Endpoints



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Caption: Input, effects, and outputs of **Sandoz 58-035** treatment.

***35 treatment.

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